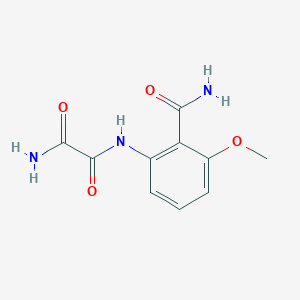

N-(2-Carbamoyl-3-methoxyphenyl)oxamide

Description

N-(2-Carbamoyl-3-methoxyphenyl)oxamide is a substituted oxamide derivative characterized by an oxalamide backbone (-NH-C(O)-C(O)-NH-) linked to a phenyl ring substituted with a carbamoyl (-CONH₂) group at the 2-position and a methoxy (-OCH₃) group at the 3-position. This structure positions it within a broader class of aromatic oxamides, which are notable for their diverse applications in coordination chemistry, materials science, and bioactive molecule design . The carbamoyl and methoxy substituents likely enhance hydrogen-bonding capacity and electronic modulation, influencing its physicochemical and photophysical behavior .

Properties

Molecular Formula |

C10H11N3O4 |

|---|---|

Molecular Weight |

237.21 g/mol |

IUPAC Name |

N'-(2-carbamoyl-3-methoxyphenyl)oxamide |

InChI |

InChI=1S/C10H11N3O4/c1-17-6-4-2-3-5(7(6)8(11)14)13-10(16)9(12)15/h2-4H,1H3,(H2,11,14)(H2,12,15)(H,13,16) |

InChI Key |

PSYJOBOWPNKDLG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)N)NC(=O)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Oxamide Derivatives

Structural and Functional Group Variations

N-(2-Carbamoyl-3-methoxyphenyl)oxamide shares structural homology with several oxamide derivatives discussed in the literature:

- N,N′-Bis(2-hydroxyphenyl)oxamide: Features two phenolic -OH groups, enabling strong intermolecular hydrogen bonding and coordination to metal ions .

- N,N′-Di-n-propyloxamide: Alkyl substituents reduce polarity, lowering melting points (~150°C) and increasing solubility in nonpolar solvents compared to unsubstituted oxamide .

Key Structural Differences :

Physicochemical Properties

- Melting Points and Solubility :

Substitution significantly alters thermal stability and solubility. The carbamoyl and methoxy groups in N-(2-Carbamoyl-3-methoxyphenyl)oxamide likely increase polarity compared to alkyl-substituted derivatives (e.g., tetraethyloxamide), but reduce it relative to unsubstituted oxamide. This intermediate polarity may result in a melting point between 150°C (N,N′-dialkyl derivatives) and 419°C (oxamide) . - Hydrogen Bonding: The carbamoyl group enables intermolecular hydrogen bonds, akin to phenolic -OH groups in N,N′-bis(2-hydroxyphenyl)oxamide, which forms dimeric structures . Methoxy groups may sterically hinder packing, reducing crystallinity compared to simpler derivatives.

Spectral Characteristics

- UV-Vis Absorption: Oxamides exhibit weak absorption bands at 310–240 nm and intense bands at 250–180 nm . Substituents like methoxy (electron-donating) and carbamoyl (electron-withdrawing) may redshift or broaden these bands.

- Luminescence: Oxamides display unique phosphorescence due to n→π* transitions, distinct from thiooxamides or oxalic acid . The carbamoyl group’s hydrogen-bonding capacity could stabilize excited states, altering emission lifetimes compared to nonpolar derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.